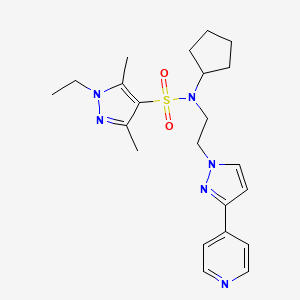

N-cyclopentyl-1-ethyl-3,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide

Description

N-cyclopentyl-1-ethyl-3,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is a heterocyclic sulfonamide compound characterized by a pyrazole core substituted with cyclopentyl, ethyl, and methyl groups, linked via a sulfonamide bridge to an ethyl chain bearing a pyridinyl-pyrazole moiety. The cyclopentyl group enhances lipophilicity, while the pyridinyl-pyrazole moiety may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

N-cyclopentyl-1-ethyl-3,5-dimethyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O2S/c1-4-27-18(3)22(17(2)24-27)31(29,30)28(20-7-5-6-8-20)16-15-26-14-11-21(25-26)19-9-12-23-13-10-19/h9-14,20H,4-8,15-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGGZQHXVCZTQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)S(=O)(=O)N(CCN2C=CC(=N2)C3=CC=NC=C3)C4CCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-1-ethyl-3,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be represented by its molecular formula . The presence of multiple functional groups suggests its potential for diverse biological interactions.

Research indicates that compounds with similar structures often act through multiple mechanisms, including:

- Inhibition of Enzyme Activity : Many sulfonamide derivatives are known to inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : These compounds can trigger apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at various phases, particularly G1 and G2/M phases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.65 | Induces apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 0.78 | Cell cycle arrest at G1 phase |

| HCT116 (Colon Cancer) | 0.48 | Inhibits tubulin polymerization |

These results suggest that the compound exhibits significant potency against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.

Case Studies

A notable study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including our compound of interest. The researchers found that modifications to the pyrazole ring significantly influenced biological activity. The compound was tested against a panel of cancer cell lines and demonstrated selective cytotoxicity, particularly against A549 and MCF-7 cells.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest:

- Oral Bioavailability : The compound exhibits good oral bioavailability, making it a candidate for oral administration in therapeutic settings.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-cyclopentyl-1-ethyl-3,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide exhibit significant anticancer activity. For example, pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives possess antimicrobial properties. The sulfonamide group in this compound may enhance its efficacy against bacterial infections, potentially serving as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis and inhibits cell proliferation | |

| Antimicrobial | Inhibits bacterial growth | |

| Anti-inflammatory | COX inhibition |

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that a series of pyrazole derivatives, including compounds structurally related to this compound, were tested against human cancer cell lines. The results indicated that these compounds exhibited IC50 values in the low micromolar range, demonstrating significant anticancer potential .

Case Study: Antimicrobial Efficacy

In another study focusing on sulfonamide derivatives, researchers found that compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to existing antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs and their differentiating features are summarized below:

Spectroscopic Properties

- Compound 27 () exhibits IR peaks at 1726 cm⁻¹ (C=O stretch) and 1164 cm⁻¹ (SO₂ asymmetric stretch), while its ¹H-NMR shows pyridine protons at δ 7.60–9.27 ppm . The target compound would likely share similar SO₂ stretches but lack the C=O peak due to the absence of a carbamoyl group.

- ’s compound (m/z 589.1) confirms mass spectrometry compatibility for sulfonamide derivatives .

Q & A

Q. How can researchers address batch-to-batch variability in the compound’s purity during scale-up?

- Methodological Answer : Implement process analytical technology (PAT) tools (e.g., in-line Raman spectroscopy) for real-time monitoring of reaction progression. Statistical process control (SPC) charts can track critical quality attributes (CQAs) like impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.